

# Olverembatinib: An In-Depth Technical Review of Early-Phase Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025



## A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Olverembatinib (HQP1351) is a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI) demonstrating significant promise in the treatment of chronic myeloid leukemia (CML), particularly in patients with resistance to previous TKI therapies, including those harboring the challenging T315I "gatekeeper" mutation.[1][2] This technical guide provides a comprehensive overview of the early-phase clinical trial data for olverembatinib, focusing on quantitative outcomes, detailed experimental methodologies, and the underlying molecular pathways.

#### **Core Efficacy and Safety Data**

The following tables summarize the key efficacy and safety findings from the early-phase clinical trials of olverembatinib in patients with chronic-phase (CP) and accelerated-phase (AP) CML.

# Table 1: Efficacy of Olverembatinib in TKI-Resistant CML-CP with T315I Mutation (Pivotal Phase 2 Trial: HQP1351-CC-201)[1]



| Efficacy Endpoint                             | Patient Cohort (n=41)                         |
|-----------------------------------------------|-----------------------------------------------|
| Median Treatment Duration                     | 32.7 months                                   |
| Complete Hematologic Response (CHR)           | 100% (31/31 patients without CHR at baseline) |
| Major Cytogenetic Response (MCyR)             | 82.9% (34/41)                                 |
| Complete Cytogenetic Response (CCyR)          | 70.7% (29/41)                                 |
| Major Molecular Response (MMR)                | 58.5% (24/41)                                 |
| Median Time to CHR                            | 1.0 month                                     |
| Median Time to MCyR                           | 2.8 months                                    |
| Median Time to MMR                            | 6.5 months                                    |
| 36-month Progression-Free Survival (PFS) Rate | 86.3%                                         |
| 36-month Overall Survival (OS) Rate           | 95.1%                                         |

Table 2: Efficacy of Olverembatinib in TKI-Resistant CML-AP with T315I Mutation (Pivotal Phase 2 Trial: HQP1351-CC-202)[1]



| Efficacy Endpoint                             | Patient Cohort (n=23) |
|-----------------------------------------------|-----------------------|
| Median Treatment Duration                     | 19.7 months           |
| Major Hematologic Response (MaHR)             | 78.3% (18/23)         |
| Complete Hematologic Response (CHR)           | 73.9%                 |
| No Evidence of Leukemia (NEL)                 | 4.4%                  |
| Major Cytogenetic Response (MCyR)             | 52.2% (12/23)         |
| Complete Cytogenetic Response (CCyR)          | 52.2% (12/23)         |
| Major Molecular Response (MMR)                | 47.8% (11/23)         |
| Median Time to MaHR                           | 2.8 months            |
| Median Time to MCyR                           | 5.6 months            |
| Median Time to MMR                            | 13.1 months           |
| 36-month Progression-Free Survival (PFS) Rate | 57.1%                 |
| 36-month Overall Survival (OS) Rate           | 69.6%                 |

**Table 3: Efficacy of Olverembatinib in Heavily Pretreated** 

US Patients with CML[3][4]

| Response Metric                                 | Ponatinib-<br>Resistant | T315I-Mutant | Non-T315I Mutant |
|-------------------------------------------------|-------------------------|--------------|------------------|
| Complete Cytogenetic<br>Response (CCyR)<br>Rate | 83.3%                   | 87.5%        | 70%              |
| Major Molecular<br>Response (MMR)<br>Rate       | 42.9%                   | 55.6%        | 35.7%            |

## Table 4: Common Treatment-Related Adverse Events (TRAEs) in CML-CP Patients (HQP1351-CC-201)[1]



| Adverse Event             | All Grades | Grade 3-4 |
|---------------------------|------------|-----------|
| Thrombocytopenia          | 70.7%      | 48.8%     |
| Anemia                    | 70.7%      | 31.7%     |
| Leukopenia                | 51.2%      | 14.6%     |
| Neutropenia               | 41.4%      | 21.9%     |
| Skin Pigmentation         | 56.1%      | 0%        |
| Creatine Kinase Elevation | 56.1%      | 19.5%     |
| ALT Elevation             | 43.9%      | 2.4%      |
| AST Elevation             | 36.6%      | 0%        |

Table 5: Common Treatment-Related Adverse Events (TRAEs) in CML-AP Patients (HQP1351-CC-202)[1]

| Adverse Event    | All Grades | Grade 3-4 |
|------------------|------------|-----------|
| Thrombocytopenia | 78.3%      | 56.5%     |
| Anemia           | 69.6%      | 34.8%     |
| Leukopenia       | 56.5%      | 30.4%     |
| Neutropenia      | 26.1%      | 26.1%     |

## **Experimental Protocols**

The early-phase clinical development of olverembatinib involved a Phase 1 dose-escalation and expansion study, followed by pivotal Phase 2 trials.

#### **Study Design**

Phase 1: A standard "3+3" dose-escalation design was employed to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[3] The study enrolled patients with TKI-resistant CML.[3] Eleven dose cohorts were evaluated, ranging from 1 to 60 mg administered orally once every other day (QOD) in 28-day cycles.[4]



Phase 2: Two pivotal, open-label, single-arm, multicenter trials (NCT03883087 for CML-CP and NCT03883100 for CML-AP) were conducted in China to evaluate the efficacy and safety of olverembatinib at the RP2D of 40 mg QOD.[1][4] A US Phase 1b trial (NCT04260022) was also initiated to assess pharmacokinetics, safety, and efficacy in a US population.[5]

#### **Patient Population**

Inclusion Criteria:[1][6]

- Adults (≥ 18 years) with a diagnosis of Philadelphia chromosome-positive (Ph+) and/or BCR-ABL1 fusion gene-positive CML (in chronic or accelerated phase).
- Resistance or intolerance to prior TKI therapy.
- For the pivotal Phase 2 trials, patients were required to have the T315I mutation.[1]
- Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[6]
- Adequate organ function.[6]

Exclusion Criteria:[6]

- For trials in non-T315I mutated cohorts, the presence of the T315I mutation was an exclusion criterion.
- Active, uncontrolled infections.
- Impairment of gastrointestinal function that could significantly alter drug absorption.
- Known hypersensitivity to olverembatinib or its excipients.
- Pregnancy or breastfeeding.

#### **Efficacy and Safety Assessments**

 Response Criteria: Hematologic, cytogenetic, and molecular responses were defined according to the 2013 European LeukemiaNet (ELN) recommendations.[1]



- Major Hematologic Response (MaHR): Defined as either a complete hematologic response (CHR) or no evidence of leukemia (NEL).[1]
- Major Cytogenetic Response (MCyR): A composite of complete cytogenetic response (CCyR; 0% Ph+ metaphases) and partial cytogenetic response (PCyR; 1-35% Ph+ metaphases).
- Major Molecular Response (MMR): Defined as a BCR-ABL1 transcript level of ≤0.1% on the International Scale (IS).
- Primary Endpoints: The primary endpoint for the Phase 2 trial in CML-CP was MCyR, and for the CML-AP trial, it was MaHR.[2]
- Safety Monitoring: Adverse events were graded according to the National Cancer Institute
  Common Terminology Criteria for Adverse Events (NCI-CTCAE).

## Signaling Pathways and Experimental Workflow BCR-ABL1 Signaling and Olverembatinib Inhibition

The constitutively active BCR-ABL1 tyrosine kinase is the primary driver of CML. It activates multiple downstream signaling pathways that promote cell proliferation and survival, and inhibit apoptosis.[7][8] Olverembatinib is a potent inhibitor of the BCR-ABL1 kinase, including the T315I mutant form, which is resistant to many other TKIs.[9] By binding to the ATP-binding site of the kinase domain, olverembatinib blocks the phosphorylation of downstream targets, leading to the induction of apoptosis in leukemic cells.[9][10]





Click to download full resolution via product page

Caption: BCR-ABL1 signaling pathways and the inhibitory action of olverembatinib.

#### **Early-Phase Clinical Trial Workflow**

The workflow for the early-phase clinical trials of olverembatinib followed a structured process from patient recruitment to long-term follow-up.





Click to download full resolution via product page

Caption: Generalized workflow for olverembatinib early-phase clinical trials.

#### Conclusion

The early-phase clinical trial results for olverembatinib have demonstrated substantial and durable efficacy in heavily pre-treated patients with TKI-resistant chronic myeloid leukemia,



including those with the T315I mutation. The safety profile of olverembatinib is considered manageable, with thrombocytopenia and anemia being the most common treatment-related adverse events. Ongoing and future clinical trials will further delineate the role of olverembatinib in the treatment landscape for CML.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 3. targetedonc.com [targetedonc.com]
- 4. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ascentage Pharma Announces Phase I/II Data of Olverembatinib (HQP1351) Published in the Journal of Hematology & Oncology, Further Validating the Drug's Best-in-Class Potential - [ascentage.com]
- 6. ascopubs.org [ascopubs.org]
- 7. What is the mechanism of Olverembatinib? [synapse.patsnap.com]
- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ascentage Pharma Announces Positive Data from Pivotal Phase II Studies of HQP1351 (Olverembatinib) in Patients with TKI-Resistant Chronic Myeloid Leukemia (CML) at 2020 American Society of Hematology (ASH) Annual Meeting [prnewswire.com]
- To cite this document: BenchChem. [Olverembatinib: An In-Depth Technical Review of Early-Phase Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b591212#early-phase-clinical-trial-results-for-olverembatinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com